3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzoyl and pyridinyl groups through selective functionalization reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials, making it useful in applications such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-methyl-4-pyrone
- 4-hydroxy-2-quinolone
- Coumarin derivatives
Uniqueness
Compared to similar compounds, 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H27N3O4/c1-17(2)16-34-21-6-7-22(18(3)13-21)25(31)23-24(20-8-11-28-12-9-20)30(27(33)26(23)32)15-19-5-4-10-29-14-19/h4-14,17,24,31H,15-16H2,1-3H3/b25-23+ |
InChI Key |
XCCWGFSQRPTHEJ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O |
Origin of Product |
United States |
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